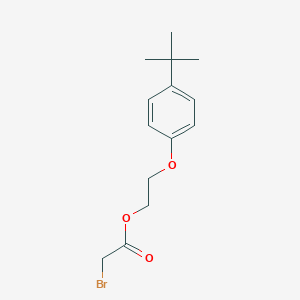
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate is an organic compound with the molecular formula C14H19BrO3. It is a derivative of bromoacetic acid and is used in various chemical reactions and industrial applications. This compound is known for its role as an alkylating agent, which makes it valuable in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)ethyl 2-bromoacetate typically involves the reaction of 2-(4-tert-butylphenoxy)ethanol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products Formed
Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.
Hydrolysis: Produces 2-(4-tert-butylphenoxy)ethanol and bromoacetic acid.
Reduction: Produces 2-(4-tert-butylphenoxy)ethanol.
Scientific Research Applications
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)ethyl 2-bromoacetate involves its role as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows the compound to modify various substrates, making it useful in synthetic chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: Another bromoacetate derivative used as an alkylating agent.
tert-Butyl bromoacetate: Similar in structure and reactivity, used in similar applications.
Methyl bromoacetate: A smaller alkylating agent with similar chemical properties.
Uniqueness
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate is unique due to the presence of the tert-butylphenoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where selective reactivity is required .
Properties
CAS No. |
6289-76-5 |
|---|---|
Molecular Formula |
C14H19BrO3 |
Molecular Weight |
315.20 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)ethyl 2-bromoacetate |
InChI |
InChI=1S/C14H19BrO3/c1-14(2,3)11-4-6-12(7-5-11)17-8-9-18-13(16)10-15/h4-7H,8-10H2,1-3H3 |
InChI Key |
KZPGNETTXSBYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate](/img/structure/B14724145.png)
![5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B14724162.png)
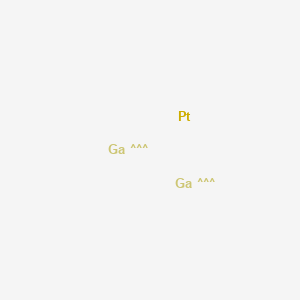
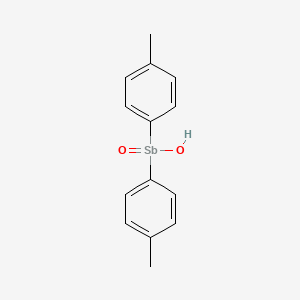
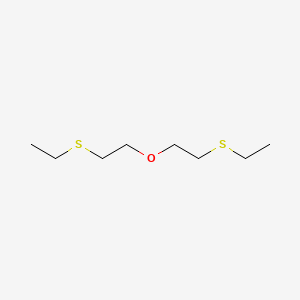
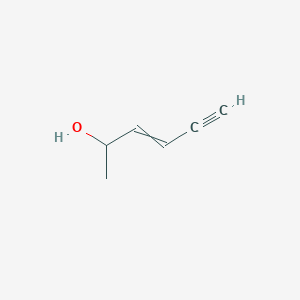
![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)
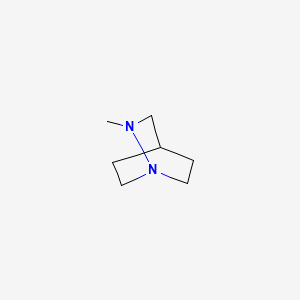
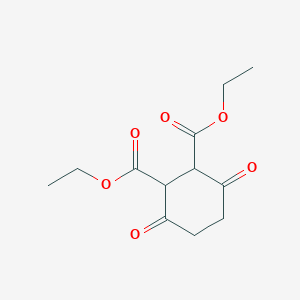
![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)
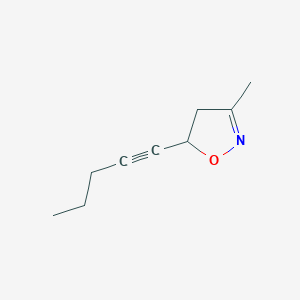
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
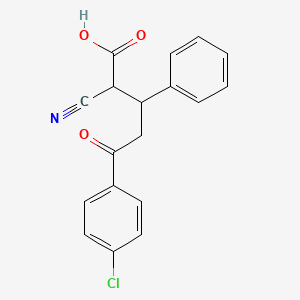
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)
